molecular formula C11H20N2O4 B1528434 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1011479-72-3

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No. B1528434
CAS RN: 1011479-72-3
M. Wt: 244.29 g/mol
InChI Key: MMEIVVYGFADKTL-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H20N2O4 . It is used in various chemical reactions and has a molecular weight of 244.29 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20N2O4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere and under -20°C . The physical form of the compound can vary from a colorless to yellow liquid or semi-solid or solid .

Scientific Research Applications

Synthesis and Rearrangements

  • Masked Dipoles for Cycloaddition Reactions : The compound plays a critical role in the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. It demonstrates the compound's utility in generating complex molecular structures, showcasing its potential in synthetic organic chemistry (Yadav & Sriramurthy, 2005).

Synthesis of Pharmacological Intermediates

  • Anticancer Agent Precursors : The compound serves as an intermediate in synthesizing a target mTOR PROTAC molecule, highlighting its significance in developing novel cancer therapeutics. The synthesis process employs palladium-catalyzed Suzuki reactions, leading to high yields under optimized conditions (Zhang et al., 2022).

Methodological Advances

  • Novel Synthesis Approaches : A study demonstrates the compound's role in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, emphasizing its contribution to advancing synthetic methodologies for producing complex sugars (Nativi, Reymond, & Vogel, 1989).

Designing Anticancer Agents

  • Functionalized Amino Acid Derivatives : Research into functionalized amino acid derivatives, including those related to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, has identified compounds with promising cytotoxicity against human cancer cell lines. This underscores the compound's utility in the development of new anticancer agents (Kumar et al., 2009).

Chemical Synthesis and Drug Development

  • Peptide Synthesis and Foldamer Study : The compound acts as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. Its versatility is highlighted in the context of developing new materials and therapeutic agents (Abbas et al., 2009).

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIVVYGFADKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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